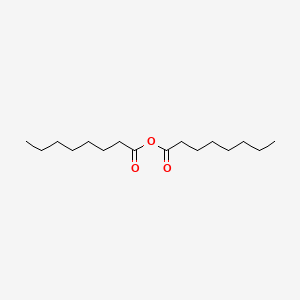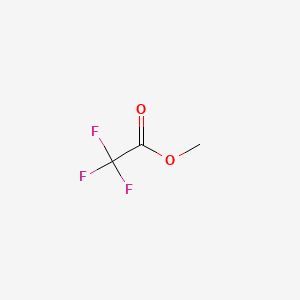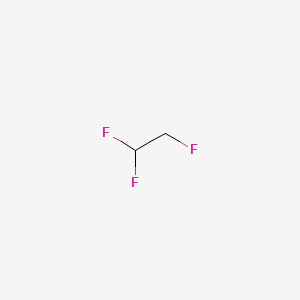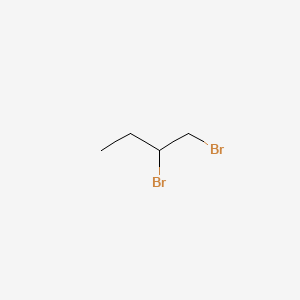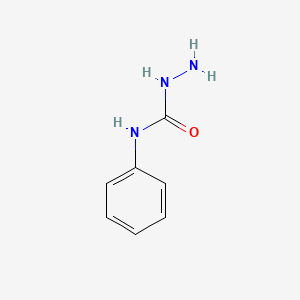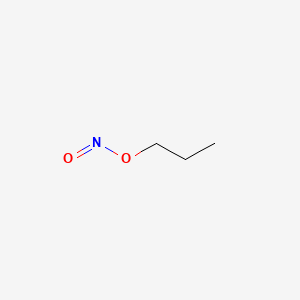
(4-Chlorobutyl)benzene
Descripción general
Descripción
“(4-Chlorobutyl)benzene” is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as “1-Chloro-4-phenylbutane” and "4-Phenylbutyl Chloride" .
Synthesis Analysis
“(4-Chlorobutyl)benzene” is commonly used as a raw material in the synthesis of various drugs and other organic compounds . It is also used as an intermediate in the production of agrochemicals, perfumes, and other chemicals . Ningbo Inno Pharmchem Co.,Ltd. is a reputable manufacturer of “(4-Chlorobutyl)benzene” with a production capacity of 1000 tons per year .
Molecular Structure Analysis
The molecular weight of “(4-Chlorobutyl)benzene” is 168.663 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“(4-Chlorobutyl)benzene” is involved in various chemical reactions. For instance, it reacts with AlCl3 in the presence of heat . More details about its chemical reactions can be found in the references .
Physical And Chemical Properties Analysis
“(4-Chlorobutyl)benzene” is a colorless liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 247.8±19.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a flash point of 101.4±14.2 °C .
Aplicaciones Científicas De Investigación
- (4-Chlorobutyl)benzene is a chemical compound with the formula C10H13Cl . It has a molecular weight of 168.663 .
- It is also known by other names such as 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride, and 1-Chloro-4-phenylbutane .
- The structure of this compound can be viewed using Java or Javascript .
Chemical Analysis
Internal Electrophilic Aromatic Reaction
- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, are a significant area of research .
- (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in the development of new SBBF derivatives .
- These fluorophores have applications in various fields, including biology and materials science .
Fluorophore Development
Gas Phase Kinetics
- (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in electrophilic aromatic substitution reactions .
- Electrophilic aromatic substitution is a common reaction of benzene and its derivatives .
- This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile .
- (4-Chlorobutyl)benzene is listed in chemical databases like the NIST Chemistry WebBook and ChemSpider .
- These databases provide information about the compound’s structure, properties, spectra, and more .
- This information can be useful for researchers in various fields, including chemistry and materials science .
Electrophilic Aromatic Substitution
Chemical Database
Safety And Hazards
“(4-Chlorobutyl)benzene” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects . It is also classified as a carcinogen and causes damage to organs (Blood) through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chlorobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCZIHURYEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197486 | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobutyl)benzene | |
CAS RN |
4830-93-7 | |
| Record name | 1-Chloro-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)


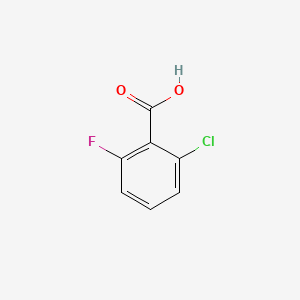

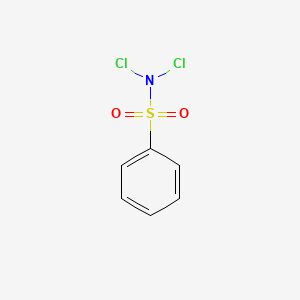
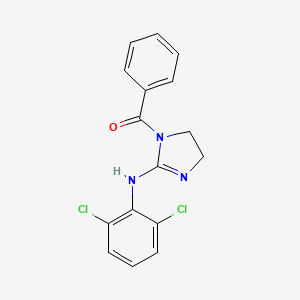
![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
